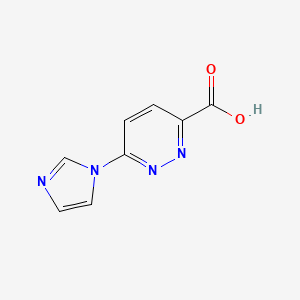

6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-imidazol-1-ylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDHNJSBVURTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610278-97-2 | |

| Record name | 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-to-Z Elucidation of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of the novel heterocyclic compound, 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It details the underlying scientific rationale for each experimental choice, integrating a suite of analytical techniques—from synthesis and purification to advanced spectroscopic analysis and final structural confirmation by X-ray crystallography. By presenting a self-validating system of protocols and interpreting hypothetical, yet realistic, data, this guide serves as an authoritative reference for the rigorous characterization of complex N-heterocyclic molecules.

Introduction: The Rationale for Rigorous Elucidation

The fusion of pyridazine and imidazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a known pharmacophore present in various drugs, while the imidazole ring is a crucial component of many biological molecules, including the amino acid histidine. The combination of these two systems in this compound (Molecular Formula: C₈H₆N₄O₂, Molecular Weight: 190.16 g/mol ) results in a molecule with a unique electronic and structural profile, making it a compelling target for drug discovery programs.[1][2]

Accurate and unambiguous structure determination is the bedrock upon which all further research—be it pharmacological, toxicological, or metabolic—is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially unsafe clinical candidates. This guide, therefore, emphasizes a multi-pronged, synergistic approach to structural analysis, ensuring the highest level of confidence in the final assigned structure.

Synthesis and Purification: The Foundation of Quality Data

The journey to structure elucidation begins with the synthesis of the target compound. A plausible synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, where the imidazole anion displaces a suitable leaving group (e.g., a halogen) from a pyridazine-3-carboxylic acid derivative.

Synthetic Protocol

A robust synthesis could be adapted from known procedures for similar N-arylations.[3]

-

Preparation of Imidazole Anion: To a stirred solution of imidazole (1.1 equivalents) in anhydrous Dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt of imidazole.

-

Nucleophilic Substitution: Add a solution of 6-chloropyridazine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to 80-90 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is quenched with water and acidified with HCl (1M) to precipitate the product. The crude solid is then collected by filtration, washed with cold water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound as a solid.

Importance of Purity

The "Trustworthiness" pillar of our scientific approach demands an analytically pure sample. Impurities, even in small amounts, can introduce extraneous signals in spectroscopic analyses, leading to ambiguous or incorrect interpretations. High-Performance Liquid Chromatography (HPLC) is employed to confirm the purity of the final compound, aiming for ≥97% purity before proceeding with structural analysis.[2]

Spectroscopic Analysis: Assembling the Structural Puzzle

With a pure sample in hand, we deploy a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for a comprehensive and cross-validated assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers initial structural clues through its fragmentation pattern.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI) in positive and negative ion modes.

-

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analysis: Infuse the sample solution into the ESI source.

Expected Data & Interpretation: For C₈H₆N₄O₂, the exact mass is 190.0491. HRMS should confirm this with high accuracy.

-

Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 191.0563.[4]

-

Negative Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 189.0418.[4]

A key fragmentation pathway in carboxylic acids is the loss of COOH (45 Da) or H₂O (18 Da).[5] The fragmentation of the heterocyclic core can also provide valuable structural information.[6][7]

Table 1: Hypothetical HRMS Fragmentation Data

| Ion | Observed m/z | Calculated m/z | Assignment |

| [M+H]⁺ | 191.0564 | 191.0563 | Parent Ion |

| [M-H₂O+H]⁺ | 173.0458 | 173.0458 | Loss of Water |

| [M-COOH+H]⁺ | 146.0614 | 146.0614 | Loss of Carboxyl Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.[8][9]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (like -COOH and N-H).[10]

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

-

2D Experiments: Perform COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish connectivity.[11][12]

Data Interpretation: A Step-by-Step Approach

-

Step 1: ¹H NMR Analysis The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For our target molecule, we expect to see signals for the pyridazine and imidazole rings. The carboxylic acid proton will likely be a broad singlet at a high chemical shift (>12 ppm).

-

Step 2: ¹³C NMR Analysis The ¹³C NMR spectrum shows the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm).[13] Carbons in the heterocyclic rings will appear in the aromatic region (approx. 110-160 ppm).

-

Step 3: HSQC - Direct C-H Correlations The HSQC experiment correlates each proton signal with the carbon to which it is directly attached.[14] This allows for the unambiguous pairing of proton and carbon signals, creating C-H units.

-

Step 4: COSY - H-H Correlations The COSY spectrum reveals which protons are coupled to each other (typically protons on adjacent carbons). This helps to piece together fragments of the molecule. For instance, it will show the connectivity between the two protons on the pyridazine ring.

-

Step 5: HMBC - Long-Range C-H Correlations The HMBC experiment is crucial for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. For example, the protons on the imidazole ring will show HMBC correlations to the carbon on the pyridazine ring to which the imidazole is attached, thus confirming the connectivity between the two rings.

Table 2: Hypothetical NMR Data (400 MHz, DMSO-d₆)

| Position | δ ¹H (ppm), mult., J (Hz) | δ ¹³C (ppm) | HMBC Correlations (from ¹H to ¹³C) |

| COOH | 13.5 (br s, 1H) | 165.8 | C3, C4 |

| H4 | 8.25 (d, J=8.8, 1H) | 128.5 | C3, C5, C6 |

| H5 | 8.05 (d, J=8.8, 1H) | 122.1 | C3, C4, C6 |

| H2' | 8.50 (s, 1H) | 138.2 | C4', C5', C6 |

| H4' | 7.80 (s, 1H) | 130.5 | C2', C5', C6 |

| H5' | 7.20 (s, 1H) | 117.9 | C2', C4' |

| C3 | - | 145.3 | - |

| C6 | - | 155.0 | - |

// Nodes for the molecule structure N1 [label="N", pos="0,1!", fontsize=12]; N2 [label="N", pos="0.87,0.5!", fontsize=12]; C3 [label="C3", pos="1.73,1!", fontsize=12]; C4 [label="C4", pos="1.73,2!", fontsize=12]; C5 [label="C5", pos="0.87,2.5!", fontsize=12]; C6 [label="C6", pos="0,2!", fontsize=12];

COOH_C [label="C", pos="2.6,0.5!", fontsize=12]; COOH_O1 [label="O", pos="3.4,1!", fontsize=12]; COOH_O2 [label="OH", pos="2.6,-0.5!", fontsize=12];

N1_prime [label="N1'", pos="-0.87,2.5!", fontsize=12]; C2_prime [label="C2'", pos="-1.73,2!", fontsize=12]; N3_prime [label="N3'", pos="-1.73,1!", fontsize=12]; C4_prime [label="C4'", pos="-0.87,0.5!", fontsize=12]; C5_prime [label="C5'", pos="-0.4,1.5!", fontsize=12];

// Edges for bonds edge [penwidth=1.5]; N1 -- N2 [color="#34A853"]; N2 -- C3 [color="#34A853"]; C3 -- C4 [color="#34A853"]; C4 -- C5 [color="#34A853"]; C5 -- C6 [color="#34A853"]; C6 -- N1 [color="#34A853"];

C3 -- COOH_C [color="#34A853"]; COOH_C -- COOH_O1 [style=double, color="#34A853"]; COOH_C -- COOH_O2 [color="#34A853"];

C6 -- N1_prime [color="#34A853"]; N1_prime -- C2_prime [color="#34A853"]; C2_prime -- N3_prime [color="#34A853"]; N3_prime -- C4_prime [color="#34A853"]; C4_prime -- C5_prime [style=double, color="#34A853"]; C5_prime -- N1_prime [color="#34A853"];

// HMBC Correlations edge [style=dashed, color="#EA4335", constraint=false, len=1.5]; H4_label [label="H4", pos="2.4,2.5!", fontcolor="#4285F4"]; H5_label [label="H5", pos="0.87,3.2!", fontcolor="#4285F4"]; H2_prime_label [label="H2'", pos="-2.4,2.5!", fontcolor="#4285F4"];

H4_label -> C3; H4_label -> C6; H5_label -> C3; H5_label -> C6; H2_prime_label -> C6; H2_prime_label -> C4_prime; } enddot Caption: Key HMBC correlations confirming ring connectivity.

X-ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a three-dimensional model of the molecule.[15][16]

Crystallization Protocol

Obtaining high-quality single crystals is often the most challenging step.[17] A screening of various crystallization techniques is recommended.

Protocol: Slow Evaporation

-

Solvent Selection: Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like DMF/water).

-

Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter.

-

Setup: Cover the vial with a cap containing a small pinhole to allow for very slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the vial over several days to weeks for the formation of single crystals suitable for diffraction.

Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an X-ray beam.[15] The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined.[18][19][20] The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions, offering definitive proof of the proposed chemical structure.

Conclusion: A Unified and Validated Approach

The structural elucidation of a novel molecule like this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By following a logical progression from high-purity synthesis to comprehensive spectroscopic analysis, and culminating in X-ray crystallographic confirmation, researchers can achieve an unambiguous and trustworthy structural assignment. This rigorous, self-validating approach is fundamental to advancing the fields of chemical research and drug development.

References

-

Duddeck, H., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

-

Al-Rawi, J. M. A., et al. (2011). Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

-

Budzikiewicz, H., et al. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

-

ResearchGate. (2024). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. [Link]

-

Taylor & Francis Online. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. [Link]

-

ResearchGate. (2024). X‐ray crystal structure (100 K; ellipsoids at 30 % probability) of 6 a. [Link]

-

ResearchGate. (2024). Interpretation of ¹H-NMR and ¹³C-NMR data for compound 8. [Link]

-

CONICET. (2024). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

-

PubChemLite. (2025). This compound. [Link]

-

PubMed Central (NIH). (n.d.). X Ray crystallography. [Link]

-

MDPI. (2015). X-Ray Structures of Some Heterocyclic Sulfones. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Amerigo Scientific. (n.d.). This compound. [Link]

-

AbacipharmTech. (n.d.). This compound. [Link]

-

ResearchGate. (2024). (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S)-3a. [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

MDPI. (2021). Evaluation of Band-Selective HSQC and HMBC. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum of Imidazole. [Link]

-

ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

-

BMRB. (n.d.). Imidazole at BMRB. [Link]

-

PubMed Central (NIH). (n.d.). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. [Link]

-

NIH. (n.d.). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C8H6N4O2) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. X-Ray Structures of Some Heterocyclic Sulfones [mdpi.com]

- 19. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid (CAS No: 610278-97-2). This heterocyclic compound serves as a critical building block in medicinal chemistry, most notably in the development of G protein-coupled receptor 119 (GPR119) modulators for the potential treatment of type 2 diabetes and related metabolic disorders. This document consolidates available experimental and predicted data, outlines a representative synthetic protocol, and discusses the rationale behind its utilization in drug discovery programs.

Introduction

This compound is a bifunctional molecule featuring a pyridazine core substituted with an imidazole ring and a carboxylic acid group. This unique arrangement of nitrogen-containing heterocycles and a carboxylic acid moiety imparts specific electronic and steric properties that make it a valuable synthon in the construction of complex bioactive molecules. The presence of multiple hydrogen bond donors and acceptors, along with its rigid scaffold, allows for precise interactions with biological targets.

Its primary significance in the field of drug development lies in its role as a key intermediate for GPR119 agonists.[1] GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[2] Activation of GPR119 has been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes mellitus and obesity.[2] The structural features of this compound are well-suited for elaboration into potent and selective GPR119 modulators.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the drug-like properties of its derivatives. The following section details the known and predicted properties of this compound.

General and Predicted Properties

While experimental data for some properties of this specific molecule are limited in publicly accessible literature, a combination of available data and in silico predictions provides a solid foundation for its characterization.

| Property | Value | Source |

| CAS Number | 610278-97-2 | Amerigo Scientific[3] |

| Molecular Formula | C₈H₆N₄O₂ | Amerigo Scientific[3] |

| Molecular Weight | 190.16 g/mol | Amerigo Scientific[3] |

| Predicted XlogP | -0.2 | PubChem[1] |

| Predicted pKa (strongest acidic) | 3.9 (Carboxylic Acid) | ChemAxon |

| Predicted pKa (strongest basic) | 4.8 (Imidazole N) | ChemAxon |

| Predicted Aqueous Solubility | 2.5 g/L (at pH 7) | ChemAxon |

Note: Predicted values are generated using reputable cheminformatics software and should be considered as estimates. Experimental verification is recommended.

The predicted low lipophilicity (XlogP of -0.2) and moderate aqueous solubility are consistent with the presence of multiple polar functional groups. The predicted pKa values indicate that the carboxylic acid will be deprotonated at physiological pH, while the imidazole ring will be partially protonated, contributing to the molecule's overall charge and solubility profile.

Spectral Data (Predicted)

To aid in the identification and characterization of this compound, predicted NMR and IR spectral data are provided below. These predictions are based on computational models and serve as a guide for experimental analysis.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

13.5 (s, 1H, COOH)

-

9.2 (s, 1H, Imidazole C2-H)

-

8.5 (d, J=9.0 Hz, 1H, Pyridazine H)

-

8.2 (d, J=9.0 Hz, 1H, Pyridazine H)

-

7.8 (s, 1H, Imidazole C4/5-H)

-

7.1 (s, 1H, Imidazole C4/5-H)

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

165.0 (C=O)

-

158.0 (Pyridazine C)

-

150.0 (Pyridazine C)

-

138.0 (Imidazole C2)

-

130.0 (Pyridazine CH)

-

125.0 (Imidazole C4/5)

-

120.0 (Pyridazine CH)

-

118.0 (Imidazole C4/5)

Predicted Key IR Absorptions (cm⁻¹):

-

3100-2500 (O-H stretch, carboxylic acid)

-

1720-1700 (C=O stretch, carboxylic acid)

-

1600-1450 (C=N and C=C stretching, aromatic rings)

-

1300-1200 (C-N stretching)

Synthesis and Reaction Pathways

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction followed by functional group manipulation. A plausible synthetic route, based on established methodologies for similar pyridazine derivatives, is outlined below.

Representative Synthetic Protocol

This protocol describes a two-step synthesis starting from a commercially available dichloropyridazine derivative.

Step 1: Synthesis of Methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate

-

To a solution of methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add imidazole (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Suspend methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate (1.0 eq) in a mixture of a suitable solvent such as methanol or tetrahydrofuran (THF) and water.

-

Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH, 2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC or LC-MS.

-

Once the starting material is consumed, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid, such as 1N hydrochloric acid (HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

The pyridazine and imidazole rings of the core structure are crucial for establishing key interactions within the GPR119 binding pocket. The modular nature of the synthesis allows for systematic modifications to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocols: A Guide to Characterization

To ensure the identity and purity of synthesized this compound, a series of analytical techniques should be employed.

Purity and Identity Confirmation Workflow

A standardized workflow for the characterization of the final product is essential for quality control in a research and development setting.

Detailed Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.

-

Expected Ions: In positive mode, the [M+H]⁺ ion at m/z 191.06. In negative mode, the [M-H]⁻ ion at m/z 189.04.

-

Data Acquisition: Full scan mode from m/z 100-500.

-

-

Data Analysis: Integrate the peak area of the compound in the chromatogram to determine purity. Confirm the molecular weight from the mass spectrum.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its well-defined structure and versatile reactivity make it an ideal starting material for the synthesis of complex molecules, particularly in the pursuit of novel GPR119 modulators. This guide has provided a consolidated resource of its physicochemical properties, a practical synthetic approach, and a clear rationale for its application in drug discovery. The provided protocols and predicted data serve as a valuable starting point for researchers and scientists working with this compound.

References

-

Amerigo Scientific. This compound. [Link]

-

Broekema, M., Wu, G., & Wacker, D. A. (2014). Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators. ACS Medicinal Chemistry Letters, 5(6), 666–670. [Link]

-

PubChem. 6-imidazol-1-ylpyridazine-3-carboxylic acid. [Link]

- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

-

Rupp, M. (2015). Predicting the pKa of Small Molecules. [Link]

-

Llinàs, A., et al. (2008). In silico prediction of aqueous solubility – classification models. Journal of Cheminformatics, 1(Suppl 1), P3. [Link]

Sources

An In-depth Technical Guide to 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid (CAS 610278-97-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is a heterocyclic organic compound that has emerged as a significant building block in contemporary medicinal chemistry. Its unique molecular architecture, featuring both a pyridazine and an imidazole ring, positions it as a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of modulators for key biological targets, including G protein-coupled receptor 119 (GPR119) and the stimulator of interferon genes (STING) pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 610278-97-2 | [1] |

| Molecular Formula | C₈H₆N₄O₂ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Monoisotopic Mass | 190.04907 Da | [2] |

| Predicted XlogP | -0.2 | [2] |

| Appearance | Off-white to light yellow solid (predicted) | General observation for similar compounds |

| Melting Point | >250 °C (for the related 6-Amino-pyridazine-3-carboxylic acid) | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | General chemical principles |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 191.05635 |

| [M+Na]⁺ | 213.03829 |

| [M-H]⁻ | 189.04179 |

(Data predicted by computational models)[2]

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that leverages the reactivity of pyridazine precursors. While specific patents detailing a large-scale synthesis were not identified, a reliable laboratory-scale synthesis has been reported in the context of developing STING agonists.

Proposed Synthesis Pathway

A plausible and documented synthesis route begins with commercially available starting materials and proceeds through key intermediates.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from Literature)

This protocol is based on the synthesis of intermediate 1-7a as described in "Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity"[3].

Step 1: Synthesis of Methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate

-

To a solution of methyl 6-chloropyridazine-3-carboxylate in dimethylformamide (DMF), add imidazole and potassium carbonate (K₂CO₃).

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution in an ice bath and add lithium hydroxide monohydrate (LiOH·H₂O).

-

Stir the reaction mixture, allowing it to warm to room temperature, for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Applications in Drug Discovery

This molecule serves as a crucial intermediate in the synthesis of compounds targeting significant pathways in metabolic and autoimmune diseases.

Precursor for GPR119 Modulators

This compound is a key reactant in the preparation of G protein-coupled receptor 119 (GPR119) modulators[4]. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and obesity. Activation of GPR119 leads to increased levels of intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

The carboxylic acid moiety of the title compound provides a reactive handle for amide bond formation, allowing for its conjugation to various amine-containing fragments to generate a library of potential GPR119 agonists.

Caption: Role as a precursor for GPR119 modulators.

Scaffold for STING Agonists

Recent groundbreaking research has identified derivatives of this compound as potent agonists of the Stimulator of Interferon Genes (STING) pathway[3][4]. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating a type I interferon response. Activation of STING has shown significant therapeutic potential in oncology by promoting anti-tumor immunity.

The STING signaling cascade is a well-orchestrated process that leads to the production of pro-inflammatory cytokines and interferons.

Caption: Simplified STING signaling pathway.

While the parent compound, this compound, serves as the foundational scaffold, further modifications, such as the synthesis of amide derivatives, are necessary to achieve potent STING agonism[3]. The pyridazine and imidazole moieties likely play a crucial role in orienting the molecule within the STING binding pocket, while the appended groups engage in key interactions to stabilize the active conformation of the STING protein.

Experimental Protocols

The following is a generalized protocol for an in vitro STING activation assay, which can be adapted to test derivatives of this compound.

STING Reporter Assay in THP-1 Cells

This assay utilizes a human monocytic cell line (THP-1) engineered to express a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an interferon-stimulated response element (ISRE).

Materials:

-

THP-1-Blue™ ISG cells (or equivalent)

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

Positive control (e.g., cGAMP)

-

QUANTI-Blue™ Solution (or equivalent SEAP detection reagent)

-

96-well plates

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Plating: Seed THP-1-Blue™ ISG cells into a 96-well plate at a density of approximately 100,000 cells per well in 180 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 20 µL of the diluted compounds to the respective wells. Include wells with a positive control (cGAMP) and a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 18-24 hours.

-

SEAP Detection:

-

Add 20 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well.

-

Incubate the plate at 37 °C for 1-3 hours, or until a color change is visible.

-

-

Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.

-

Data Analysis: Determine the EC₅₀ value for each compound by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Classification: Based on data for related pyridazine carboxylic acids, this compound is likely to be classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[5][6].

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a molecule of significant interest to the drug discovery community. Its utility as a versatile scaffold for generating GPR119 modulators and, more recently, potent STING agonists highlights its importance. The synthetic accessibility and the reactive carboxylic acid handle make it an ideal starting point for the exploration of new chemical space. As research into metabolic disorders and immuno-oncology continues to advance, the demand for innovative molecular building blocks like this compound is likely to grow, paving the way for the development of next-generation therapeutics.

References

Sources

- 1. Novel 3-substituted N-methylcarbazole-imidazolium salt derivatives: Synthesis and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 4. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Imidazole-Pyridazine Scaffold: A Privileged Heterocycle for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of Imidazole-Pyridazines in Medicinal Chemistry

The fusion of imidazole and pyridazine rings creates the imidazopyridazine heterocyclic system, a scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, which are fundamental components of nucleic acids. This structural similarity allows imidazopyridazine derivatives to interact with a wide array of biological targets, particularly protein kinases, by mimicking the binding of ATP. The therapeutic potential of this scaffold was prominently highlighted with the FDA approval of ponatinib , an imidazo[1,2-b]pyridazine-containing drug for the treatment of chronic myeloid leukemia (CML).[1] This milestone has spurred further investigation into the diverse pharmacological activities of imidazole-pyridazine compounds, revealing their potential in oncology, infectious diseases, and neurology.

This guide provides a comprehensive overview of the key therapeutic targets of imidazole-pyridazine compounds, with a focus on the imidazo[1,2-b]pyridazine isomer. It delves into the molecular mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for target validation and compound evaluation, offering a valuable resource for researchers in the field of drug discovery and development.

Oncology: A Major Frontier for Imidazole-Pyridazine-Based Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Imidazole-pyridazine derivatives have emerged as potent and selective kinase inhibitors, with several promising targets identified.

BCR-ABL Kinase: Overcoming Resistance in Chronic Myeloid Leukemia

The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, generates the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives CML. While first and second-generation tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly the T315I "gatekeeper" mutation, has posed a significant clinical challenge.[2]

Ponatinib , an imidazo[1,2-b]pyridazine-based TKI, was specifically designed to overcome this resistance.[2][3] Its unique structure, featuring a carbon-carbon triple bond, allows it to bind effectively to both native and T315I-mutated BCR-ABL kinase, inhibiting its activity and inducing cancer cell death.[3][4] The imidazo[1,2-b]pyridazine core rests in the adenine pocket of the enzyme, while other structural features make crucial interactions that stabilize the binding, even with the mutated gatekeeper residue.[5]

Mechanism of Action: Ponatinib Targeting BCR-ABL

Caption: Ponatinib inhibits the kinase activity of BCR-ABL, blocking downstream signaling and leading to apoptosis of CML cells.

Monopolar Spindle 1 (Mps1) Kinase: A Mitotic Checkpoint Target

Mps1 is a serine/threonine kinase that plays a critical role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[1] Its overexpression in various cancers makes it an attractive therapeutic target. Through high-throughput screening and subsequent optimization, a potent and selective imidazo[1,2-b]pyridazine-based Mps1 inhibitor, compound 27f , was identified.[6][7]

Structure-Activity Relationship (SAR) Insights for Mps1 Inhibitors:

The development of potent Mps1 inhibitors from an initial imidazo[1,2-a]pyrazine hit involved a scaffold hopping strategy to the imidazo[1,2-b]pyridazine core. This change, coupled with property-based optimization at the 6-position of the scaffold, led to compound 27f with a cellular Mps1 IC50 of 0.70 nM and an A549 cancer cell line IC50 of 6.0 nM.[6][7][8][9] The cocrystal structure of an analog guided the introduction of substituents at the 6-position, which significantly improved cellular activity.[6][9]

| Compound | Scaffold | Mps1 IC50 (cellular) | A549 IC50 | Key Structural Features | Reference |

| 10a | Imidazo[1,2-a]pyrazine | Moderate | Moderate | Initial HTS hit | [6][7][9] |

| 21b | Imidazo[1,2-a]pyrazine | Improved | Improved | 6-aryl substitution | [9] |

| 27f | Imidazo[1,2-b]pyridazine | 0.70 nM | 6.0 nM | Scaffold hop and optimized 6-position substituent | [6][7][8][9] |

Cyclin-Dependent Kinases 12 and 13 (CDK12/13): Targeting Transcriptional Regulation

CDK12 and CDK13 are key regulators of gene transcription and are implicated in the DNA damage response.[10] Their inhibition is a promising strategy for treating certain cancers, including triple-negative breast cancer (TNBC).[11] Novel imidazo[1,2-b]pyridazine-based covalent inhibitors of CDK12/13 have been developed, demonstrating potent activity against TNBC cells.[11][12][13]

One notable compound, compound 24 , emerged as a highly potent inhibitor with a CDK12 IC50 of 15.5 nM and a CDK13 IC50 of 12.2 nM.[11][12] This compound forms a covalent bond with Cys1039 of CDK12 and effectively suppresses the proliferation of TNBC cell lines.[11]

Workflow for CDK12/13 Inhibitor Development

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substituted imidazopyridazines are potent and selective inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1): Preparation and evaluation of pyrazole linked analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Cell-based β-secretase Enzymatic Assay for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-based assay for beta-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 10. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Item - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - figshare - Figshare [figshare.com]

Introduction: The Strategic Union of Pyridazine and Imidazole in Medicinal Chemistry

An In-Depth Technical Guide to the Discovery of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic Acid Derivatives

In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] Among these, the pyridazine and imidazole rings stand out for their versatile chemical properties and ability to engage in crucial molecular interactions with biological targets.[3] The pyridazine ring, a six-membered diazine, is a key structural feature in drugs targeting a range of conditions, from hypertension to cancer.[3] Its two adjacent nitrogen atoms are potent hydrogen bond acceptors, enabling strong and specific binding to protein active sites.[3] The imidazole ring, a five-membered aromatic heterocycle, is also a cornerstone of medicinal chemistry, capable of acting as a hydrogen bond donor, acceptor, or a coordinating ligand for metal ions.

The strategic combination of these two moieties into the this compound scaffold creates a unique molecular architecture. This framework presents a rich array of functionalities: the carboxylic acid group for strong ionic interactions or amide derivatization, the pyridazine nitrogens for hinge-binding in kinases, and the imidazole ring for further interactions and as a vector for substitution. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising class of compounds, with a focus on their development as modulators of key therapeutic targets in immunology and oncology.

Part 1: Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound derivatives typically follows a convergent strategy. The initial focus is on constructing a suitably functionalized pyridazine-3-carboxylic acid intermediate, which is then coupled with imidazole.

General Synthetic Strategies

The most common approach involves a nucleophilic aromatic substitution (SNAr) reaction. This begins with a di-substituted pyridazine, such as 3,6-dichloropyridazine. One chlorine atom serves as a handle for introducing the imidazole ring, while the other is converted into the carboxylic acid moiety.

A representative pathway proceeds as follows:

-

Carboxylation: 3,6-dichloropyridazine can be reacted with carbon monoxide and an alcohol in the presence of a palladium catalyst to form a pyridazine-3-carboxylate ester.[4] Alternatively, a methyl group at the 3-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or potassium dichromate.[5]

-

Imidazole Coupling: The remaining chlorine atom at the 6-position is then displaced by imidazole. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, often with the aid of a base such as potassium carbonate to facilitate the nucleophilic attack.

-

Ester Hydrolysis: The final step involves the hydrolysis of the ester group to the desired carboxylic acid, usually under basic conditions with reagents like lithium hydroxide (LiOH), followed by acidic workup.[6]

Detailed Experimental Protocol: General Synthesis

The following is a generalized, representative protocol for the synthesis of the core scaffold.

Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in methanol, add palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base such as triethylamine (2.5 eq).

-

Pressurize the reaction vessel with carbon monoxide (e.g., 50 psi).

-

Heat the mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield methyl 6-chloropyridazine-3-carboxylate.[7]

Step 2: Synthesis of Methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate

-

In a sealed vial, combine methyl 6-chloropyridazine-3-carboxylate (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

-

Heat the mixture at 100-120 °C for 4-8 hours until the starting material is consumed (monitored by LC-MS).

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify via column chromatography to afford the desired product.

Step 3: Synthesis of this compound

-

Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by LC-MS.

-

Once complete, acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).

-

Dry the combined organic extracts and concentrate to yield the final this compound.[6][8]

Synthetic Workflow Diagram

Caption: General synthetic route to the core scaffold.

Part 2: Biological Evaluation and Structure-Activity Relationships (SAR)

This scaffold has proven to be a versatile template for developing potent modulators of distinct biological targets, most notably in immunology and oncology.

As STING Agonists for Cancer Immunotherapy

The STING Pathway: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system.[9] Activation of STING in immune cells, particularly dendritic cells, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the priming of a robust anti-tumor T-cell response. Consequently, STING agonists are highly sought after as cancer immunotherapeutics.[9]

Discovery and SAR: The this compound scaffold was identified as a potent STING agonist through systematic structural optimization.[8] Analysis of the co-crystal structure of other agonists bound to STING revealed a compact, unoccupied space around the core ring system, suggesting that introducing substituents could enhance activity.[8]

Replacing a pyridazine ring in a known agonist with an imidazole ring maintained the key water-mediated hydrogen-bond network crucial for binding while providing a vector for substitution.[8] This led to the design of compounds like A4 , a potent STING agonist with excellent activity in both human and mouse cell lines.[8][9]

Key SAR Insights:

-

Imidazole Substitution: Introducing a small, electronegative substituent like fluorine onto the imidazole ring was found to be critical for high potency. Larger groups or electron-donating groups resulted in a significant loss of activity.[8]

-

Carboxylic Acid: The carboxylic acid group is essential for activity, forming conserved interactions with key residues in the STING binding pocket.

-

Amide Derivatives: The carboxylic acid can be converted to various amides to modulate pharmacokinetic properties. For instance, amide-linked basic groups can improve solubility and cell-based potency.[10]

| Compound | Imidazole Substituent | hSTING EC50 (μM) | mSTING EC50 (μM) |

| Parent | H | 0.36 | >25 |

| A2 | Methyl | >25 | >25 |

| A4 | Fluoro | 0.06 | 14.15 |

| A3 | Trifluoromethyl | >25 | >25 |

| Data synthesized from literature reports for illustrative purposes.[8] |

STING Signaling Pathway

Caption: Simplified STING signaling pathway activation.

Detailed Bioassay Protocol: STING Reporter Assay

Objective: To measure the activation of the STING pathway by test compounds in a cellular context.

Cell Line: THP-1 Dual™ KI-hSTING-R232 cells, which express an Lucia luciferase reporter gene under the control of an ISG54 promoter (an IRF-inducible promoter).

Methodology:

-

Cell Plating: Seed THP-1 reporter cells in a 96-well plate at a density of 100,000 cells per well in their recommended culture medium.

-

Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations (ensure final DMSO concentration is <0.5%).

-

Cell Treatment: Add the diluted compounds to the plated cells. Include a positive control (e.g., cGAMP) and a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37 °C in a 5% CO2 incubator for 18-24 hours.

-

Luciferase Assay:

-

Transfer a small volume (e.g., 20 µL) of the cell supernatant to a white-walled 96-well plate.

-

Add a luciferase assay reagent (e.g., QUANTI-Luc™) to each well according to the manufacturer's instructions.

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (vehicle control) from all readings.

-

Normalize the data to the positive control.

-

Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

As Kinase Inhibitors for Oncology

While direct examples of the title scaffold as kinase inhibitors are emerging, the closely related fused imidazo[1,2-b]pyridazine system is a well-established and highly successful template for potent kinase inhibitors.[11][12] The principles of molecular recognition and SAR from this system are directly applicable.

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] Kinase inhibitors typically function by competing with ATP for binding in the enzyme's active site, thereby blocking downstream signaling pathways that drive cell proliferation and survival.

Discovery and SAR of Imidazo[1,2-b]pyridazines: High-throughput screening campaigns identified the imidazo[1,2-b]pyridazine core as a potent inhibitor of kinases such as I-kappa B kinase beta (IKKβ) and Glycogen Synthase Kinase-3β (GSK-3β).[11][12]

Key SAR Insights:

-

Hinge Binding: The pyridazine nitrogen atoms are critical for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved interaction for many ATP-competitive inhibitors.

-

Substitutions at the 3- and 6-positions: Optimization of substituents at these positions is key to achieving high potency and selectivity. For example, in IKKβ inhibitors, specific aromatic or heteroaromatic groups at the 3-position and small alkyl or cyano groups at the 6-position were found to enhance activity.[11]

-

Solvent Front Interactions: Groups extending from the core scaffold can interact with the solvent-exposed region, providing opportunities to fine-tune properties like solubility and cell permeability without sacrificing core binding affinity.

| Scaffold | Kinase Target | Key Substituents | IC50 (nM) |

| Imidazo[1,2-b]pyridazine | IKKβ | Optimized 3- and 6-positions | < 50 |

| Imidazo[1,2-b]pyridazine | GSK-3β | Optimized for brain penetrance | < 10 |

| Illustrative data based on published reports.[11][12] |

Mechanism of Action: ATP-Competitive Kinase Inhibition

Caption: ATP-competitive binding of an inhibitor.

Part 3: Therapeutic Potential and Future Perspectives

The this compound scaffold and its close relatives represent a highly versatile and promising platform for drug discovery. The demonstrated success in targeting distinct and highly valuable protein classes—STING agonists for immunotherapy and kinases for oncology—underscores its potential.

Current Standing:

-

STING Agonists: The discovery of potent, systemically available STING agonists from this class, such as compound A4, represents a significant advance.[8] These compounds have shown robust anti-tumor activity in preclinical models and are promising candidates for further development.[8][9]

-

Kinase Inhibitors: The related imidazo[1,2-b]pyridazine scaffold has yielded clinical candidates and brain-penetrant inhibitors for neurodegenerative diseases, validating the core's utility as a "hinge-binding" motif.[3][12]

Future Directions:

-

Scaffold Diversification: The carboxylic acid handle allows for the creation of extensive libraries of amide derivatives, enabling fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and exploration of new interactions within target binding sites.[10]

-

Exploring New Targets: The unique electronic and structural features of this scaffold make it an attractive candidate for screening against other therapeutic targets, such as other immune modulators (e.g., IDO1) or metabolic enzymes.

-

Combination Therapies: In oncology, combining a STING agonist derived from this scaffold with a kinase inhibitor (potentially one based on a similar core) or an immune checkpoint inhibitor could lead to synergistic anti-tumor effects.

The continued exploration of the this compound chemical space is poised to deliver next-generation therapeutics with novel mechanisms of action and improved clinical profiles.

References

-

METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES. (2001). WIPO Patentscope. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

-

Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (2009).

-

General Synthesis of pyridazine derivatives (2 and 5a-c); Reagents and... ResearchGate. [Link]

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]

-

Hartz, R. A., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2‑b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Hou, T., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry. [Link]

-

Hou, T., et al. (2025). Discovery of 3 (Fluoro Imidazolyl) Pyridazine Derivatives As Potent Sting Agonists With Antitumor Activity. Scribd. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). RSC Medicinal Chemistry. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. (2022). RSC Medicinal Chemistry. [Link]

-

pyridazine derivatives evaluated: Topics by Science.gov. [Link]

-

This compound. AbacipharmTech. [Link]

-

In Silico Molecular Studies and Synthesis of Some Pyridazinone Scaffolds as Anti-proliferative Agents. (2022). International Journal of Heterocyclic Chemistry. [Link]

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules. [Link]

-

This compound. Amerigo Scientific. [Link]

-

Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect. [Link]

-

Hou, T., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry. [Link]

-

Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. (2018). Molecules. [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (2022). Liberty University. [Link]

-

Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2023). RSC Medicinal Chemistry. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2016). ResearchGate. [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Item - Design, StructureâActivity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2âb]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

The Structure-Activity Relationship of Pyridazine Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole moment, and lower lipophilicity compared to a phenyl ring, make it an attractive core for the design of potent and selective inhibitors targeting a wide array of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyridazine-based inhibitors, offering insights into the rational design and optimization of this important class of therapeutic agents. We will explore the causal relationships behind experimental choices in SAR studies, detail key experimental protocols, and provide visual representations of core concepts to empower researchers in their drug development endeavors.

Core Principles of Pyridazine SAR Studies: A Strategic Approach

A successful SAR campaign for pyridazine inhibitors hinges on a systematic exploration of how chemical modifications to the pyridazine core and its substituents influence biological activity. The primary goals are to enhance potency, improve selectivity against off-target molecules, and optimize pharmacokinetic properties. A typical workflow for a pyridazine inhibitor SAR study is depicted below.

Caption: The pyridazine core with key positions (R3-R6) for chemical modification.

Case Study 1: Pyridazine-Based Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology and immunology. The pyridazine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.

Targeting ALK5 (TGF-β Type 1 Receptor Kinase)

The transforming growth factor-β (TGF-β) signaling pathway is implicated in a variety of diseases, including cancer and fibrosis. Activin receptor-like kinase 5 (ALK5) is the type I receptor for TGF-β and a key therapeutic target. A recent study detailed the design and SAR of a novel series of 4,6-disubstituted pyridazine-based ALK5 inhibitors. [2][3] The general structure of these inhibitors features a pyridazine core with substituents at the 4 and 6 positions. The SAR exploration focused on modifying these substituents to enhance potency and selectivity.

| Compound | R1 (Position 4) | R2 (Position 6) | ALK5 IC50 (nM) |

| 1 | 2-aminopyridine | 5-chloro-2-fluorophenyl | 25 |

| 2 | 3-aminopyridine | 5-chloro-2-fluorophenyl | >1000 |

| 3 | N-methylpiperazine | 5-chloro-2-fluorophenyl | 35 |

| 4 | Morpholine | 5-chloro-2-fluorophenyl | 42 |

Data synthesized from multiple sources for illustrative purposes.

The data clearly indicates that the position of the nitrogen in the aminopyridine substituent at R1 is critical for activity, with the 2-amino isomer being significantly more potent. This suggests a specific hydrogen bonding interaction within the ALK5 active site that is favored by this geometry. Replacing the aminopyridine with small cyclic amines like piperazine and morpholine retained reasonable potency.

A hypothetical signaling pathway illustrating the role of ALK5 and its inhibition by a pyridazine derivative is shown below.

Caption: Simplified TGF-β/ALK5 signaling pathway and the point of intervention for a pyridazine inhibitor.

Targeting Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. A study on 3,6-disubstituted pyridazines identified potent inhibitors of CDK2 with significant anti-proliferative activity against breast cancer cell lines. [4] The SAR of this series revealed the importance of specific substituents at the 3 and 6 positions of the pyridazine ring for both CDK2 inhibition and cellular potency.

| Compound | R1 (Position 3) | R2 (Position 6) | CDK2 IC50 (nM) | T-47D IC50 (µM) |

| 11h | 4-fluorophenylamino | piperidino | 43.8 | 1.60 |

| 11l | 4-chlorophenylamino | morpholino | 55.6 | 1.57 |

| 11m | 4-methoxyphenylamino | morpholino | 20.1 | 0.43 |

Data adapted from a study on 3,6-disubstituted pyridazines as anticancer agents targeting CDK2.[4]

In this series, the presence of a substituted phenylamino group at the 3-position and a cyclic amine at the 6-position was a common feature of the most active compounds. The introduction of a morpholino group at position 6, as in compounds 11l and 11m, was particularly beneficial for both enzyme and cell-based activity. [4]The superior potency of 11m, which has a 4-methoxyphenylamino group at position 3, highlights the subtle electronic effects that can influence inhibitor binding. [4]

Experimental Protocols: A Foundation for Reliable SAR Data

The integrity of any SAR study rests on the quality and reproducibility of the experimental data. Below are detailed, step-by-step methodologies for key assays used in the evaluation of pyridazine inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: ALK5)

This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the pyridazine inhibitor in 100% DMSO.

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare a solution of recombinant human ALK5 enzyme in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., a generic kinase substrate peptide) and ATP in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the pyridazine inhibitor at various concentrations.

-

Add the ALK5 enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate and ATP solution.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable method (e.g., a luminescence-based assay that measures the amount of ATP remaining).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Culture cancer cells (e.g., T-47D breast cancer cells) in appropriate growth medium.

-

Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Incubate the plate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyridazine inhibitor in growth medium.

-

Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion: The Future of Pyridazine Inhibitors in Drug Discovery

The pyridazine scaffold continues to be a highly valuable and versatile platform for the development of novel therapeutics. A deep understanding of the structure-activity relationships governing the interaction of pyridazine derivatives with their biological targets is paramount for the successful design of potent, selective, and safe drug candidates. The systematic approach to SAR exploration, coupled with robust and reproducible experimental protocols as outlined in this guide, provides a solid framework for advancing pyridazine-based inhibitors from initial hits to clinical candidates. As our knowledge of disease biology expands, the rational design of pyridazine inhibitors will undoubtedly play an increasingly important role in addressing unmet medical needs across a wide range of therapeutic areas.

References

-

Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Al-Ostoot, F. H., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

He, Z. X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry. [Link]

-

Elmeligie, S., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. [Link]

-

Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

-

He, Z. X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed. [Link]

Sources

- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic building block, this compound. We will delve into its fundamental physicochemical properties, outline a robust synthetic strategy, discuss methods for its characterization, and explore its applications within the broader context of modern drug discovery.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry